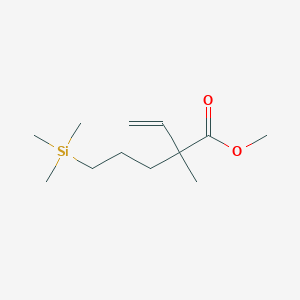
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with a trimethylsilyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the specific reactants would be 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid and methanol .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the desired ester from by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Scientific Research Applications
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate depends on its specific application. In chemical reactions, the ester bond and trimethylsilyl group play crucial roles in determining its reactivity. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the trimethylsilyl group.
Ethyl acetate: Another common ester used in various applications.
Methyl butyrate: An ester with a different alkyl chain but similar functional groups.
Uniqueness
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate is unique due to the presence of the trimethylsilyl group, which can significantly influence its chemical properties and reactivity compared to other esters .
Properties
CAS No. |
88729-80-0 |
|---|---|
Molecular Formula |
C12H24O2Si |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
methyl 2-ethenyl-2-methyl-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C12H24O2Si/c1-7-12(2,11(13)14-3)9-8-10-15(4,5)6/h7H,1,8-10H2,2-6H3 |
InChI Key |
WLPRFMKTSSXZDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC[Si](C)(C)C)(C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















